2-((1H-Imidazol-4-yl)methyl)phenol
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Overview
Description
2-((1H-Imidazol-4-yl)methyl)phenol is a compound that features an imidazole ring attached to a phenol group via a methylene bridge Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules The phenol group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-Imidazol-4-yl)methyl)phenol typically involves the reaction of imidazole derivatives with phenolic compounds. One common method is the alkylation of imidazole with a benzyl halide, followed by deprotection to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((1H-Imidazol-4-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-((1H-Imidazol-4-yl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)phenol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The phenol group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole ring.
Phenol: The parent compound of the phenol group.
Comparison: 2-((1H-Imidazol-4-yl)methyl)phenol is unique due to the combination of the imidazole and phenol functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components. The presence of both groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-1-3-8(10)5-9-6-11-7-12-9/h1-4,6-7,13H,5H2,(H,11,12) |
InChI Key |
NNCIUGCUUXBOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CN2)O |
Origin of Product |
United States |
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